Cupric nitrilotriacetate
Description
Structure
2D Structure
Properties
CAS No. |
15844-52-7 |
|---|---|
Molecular Formula |
C6H6CuNO6- |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
copper;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-3 |
InChI Key |
KHWIJHRBPWWNAJ-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Related CAS |
34831-02-2 (hydrogen salt) 53108-47-7 (hydrochloride salt) 67859-46-5 (di-hydrochloride salt) 71484-80-5 (ammonium salt) |
Synonyms |
Cu-NTA cupric nitrilotriacetate cupric nitrilotriacetate hydrogen salt cupric nitrilotriacetate, ammonium salt cupric nitrilotriacetate, disodium salt cupric nitrilotriacetate, sodium salt |
Origin of Product |
United States |
Synthetic Methodologies for Cupric Nitrilotriacetate Complexes
Direct Complexation Approaches
The most straightforward method for preparing cupric nitrilotriacetate involves the direct reaction of a copper(II) salt with nitrilotriacetic acid (NTA) or its salt form.
Solution-Phase Synthesis from Copper(II) Salts and Nitrilotriacetic Acid
The synthesis of this compound can be achieved by reacting a copper(II) salt, such as copper(II) chloride, with nitrilotriacetic acid in an aqueous solution. asianpubs.org The nitrilotriacetic acid is typically dissolved in water with the aid of a base like sodium hydroxide (B78521) to deprotonate the carboxylic acid groups, making the nitrogen and oxygen atoms available for coordination with the copper(II) ion. asianpubs.org The addition of the copper salt solution to the dissolved nitrilotriacetate ligand solution results in the formation of the blue-colored this compound complex. asianpubs.org The product can then be precipitated, for instance, by the slow diffusion of a less polar solvent like ethanol, and collected by filtration. asianpubs.org One specific example is the synthesis of Na[Cu(nta)(H₂O)₃], which yielded blue crystals. asianpubs.org
Synthesis of Mixed-Ligand Cupric Complexes Incorporating Nitrilotriacetate
This compound can also serve as a precursor or a component in the synthesis of mixed-ligand complexes. These complexes contain nitrilotriacetate along with one or more other ligands coordinated to the central copper(II) ion. This approach allows for the fine-tuning of the complex's properties for specific applications.
With Hippuric Acid: A mixed ligand copper(II) complex with hippuric acid and nitrilotriacetic acid has been synthesized. asianpubs.org In this synthesis, nitrilotriacetic acid was added to a copper(II) ion solution, followed by the addition of hippuric acid. asianpubs.org The pH of the solution was adjusted with sodium hydroxide to facilitate the complex formation. asianpubs.org The resulting blue solution was concentrated and crystallized to yield blue crystals of the mixed-ligand complex. asianpubs.org In this complex, nitrilotriacetic acid acts as a tetradentate ligand, coordinating through its three carboxylate oxygen atoms and the nitrogen atom, while hippuric acid acts as a bidentate ligand. asianpubs.org
With 1,10-Phenanthroline (B135089): Mixed-ligand complexes of copper(II) with 1,10-phenanthroline and other ligands are well-documented. bendola.comfrontiersin.orgresearchgate.netrsc.org While a direct synthesis with nitrilotriacetate and 1,10-phenanthroline was not explicitly detailed in the provided results, the general methodology involves reacting a copper(II) salt with both ligands in a suitable solvent. frontiersin.org The stoichiometry of the reactants and reaction conditions can be adjusted to favor the formation of the desired mixed-ligand complex.
With Tripeptides: The formation of mixed complexes between this compound and triglycine (B1329560) in solution has been studied. acs.org This indicates the potential for synthesizing solid mixed-ligand complexes involving tripeptides. The synthesis would likely involve the reaction of a copper(II) salt, nitrilotriacetic acid, and the specific tripeptide in a controlled pH environment.
Alternative Synthetic Pathways and Considerations for Complex Purity
Alternative synthetic routes for this compound may be explored to achieve higher purity or specific material properties. For instance, the synthesis of copper nanoparticles has been achieved by reducing a copper(II)-nitrilotriacetic acid complex with hydrazine (B178648) hydrate (B1144303) in an aqueous solution at room temperature. nih.gov While the goal of this procedure was to produce nanoparticles, the initial step involves the formation of the this compound complex.
The purity of the synthesized complex is crucial for its intended applications. Techniques such as recrystallization are often employed to purify the product. chemicalbook.com Elemental analysis and various spectroscopic methods, including IR and UV-Vis spectroscopy, are used to characterize the complex and confirm its purity. asianpubs.orgasianpubs.orgasianpubs.org For instance, in the synthesis of mixed-ligand complexes, the disappearance of characteristic IR bands of the free ligands and the appearance of new bands corresponding to the coordinated ligands confirm the formation of the complex. asianpubs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.com In the context of this compound synthesis, several aspects can be considered to make the process more environmentally friendly.
Use of Aqueous Solvents: Many of the reported syntheses of this compound and its mixed-ligand complexes are conducted in water, which is a benign solvent. asianpubs.orgasianpubs.orgnih.gov
Atom Economy: The direct complexation reactions generally have good atom economy, as most of the atoms from the reactants are incorporated into the final product.
Energy Efficiency: Performing syntheses at room temperature, as seen in the preparation of copper nanoparticles from the this compound complex, reduces energy consumption. nih.gov
Use of Renewable Resources: Some "green" syntheses of copper nanoparticles utilize natural products like glucose as reducing agents. nih.govresearchgate.net While not directly applied to the synthesis of the this compound complex itself in the provided information, this approach could be explored.
The development of synthetic methods that are both efficient and adhere to green chemistry principles is an ongoing area of research in coordination chemistry.
Coordination Chemistry of Cupric Nitrilotriacetate
Ligand Denticity and Chelation Mode of Nitrilotriacetate with Copper(II)
Nitrilotriacetic acid (H₃NTA) is an aminopolycarboxylic acid that, upon deprotonation, yields the nitrilotriacetate anion (NTA³⁻). wikipedia.org NTA is a versatile tripodal ligand that can act as a tetradentate chelating agent. wikipedia.orgnih.gov It coordinates to a central metal ion, such as copper(II), through its single nitrogen atom and the oxygen atoms of its three carboxylate groups. wikipedia.orgnih.govasianpubs.org This multidentate coordination leads to the formation of stable chelate rings, which is a defining feature of its interaction with metal ions.
In many cupric nitrilotriacetate complexes, NTA utilizes all four of its donor atoms to bind to the copper(II) center. nih.govasianpubs.org This tetradentate chelation is crucial for the formation of stable monomeric and polynuclear complexes. The simultaneous binding of the nitrogen and carboxylate oxygens to the copper ion results in a thermodynamically favorable complex. However, the denticity of NTA is not rigidly fixed and can be influenced by factors such as pH, the presence of other competing ligands, and the stoichiometry of the complex. ajol.inforesearchgate.net In some instances, NTA may act as a tridentate ligand, with one of the carboxylate arms remaining uncoordinated or interacting with an adjacent metal center in a polynuclear arrangement. ajol.info The flexibility in its coordination mode allows for the formation of a wide array of structural types.
Geometric Configurations and Isomerism in this compound Complexes
The coordination of NTA to copper(II) gives rise to a variety of geometric configurations, influenced by the d⁹ electronic configuration of Cu(II) which is subject to Jahn-Teller distortion. wikipedia.orgiitk.ac.in This often results in distorted geometries. The identification of geometric isomers in copper(II) chelate complexes is a significant aspect of their coordination chemistry. researchgate.net
Octahedral geometry is a common coordination environment for copper(II) complexes. wikipedia.org In the case of this compound, a typical mononuclear complex may feature the tetradentate NTA ligand and two additional ligands, often water molecules, occupying the remaining coordination sites to complete an octahedral sphere. asianpubs.orgresearchgate.net However, due to the Jahn-Teller effect, a perfectly regular octahedral geometry is rare for Cu(II). iitk.ac.inrsc.org
More commonly, this compound complexes exhibit distorted octahedral geometries. wikipedia.orgresearchgate.net This distortion often manifests as an elongation of the axial bonds, leading to a tetragonal geometry. rsc.org For instance, in a complex like [Cu(NTA)(H₂O)₂]⁻, the NTA ligand would occupy four coordination sites, and the two water molecules would be in the remaining positions, likely with elongated Cu-O bonds if they are in the axial positions. researchgate.net The degree of distortion is dependent on the nature of the ligands and the crystal packing forces. The solid-state structure of some copper(II) complexes can show apparently regular octahedral geometry due to orientational disorder of the tetragonally elongated octahedra. rsc.org
Five-coordinate geometries, namely trigonal bipyramidal and tetragonal (or square) pyramidal, are also prevalent in copper(II) coordination chemistry and are observed in this compound systems. nih.govrsc.org The energy barrier between these two geometries is often small, allowing for the possibility of equilibrium between them in solution. nih.gov
A trigonal bipyramidal geometry can arise when the copper(II) ion is coordinated to the four donor atoms of the NTA ligand and one other ligand. Similarly, a square pyramidal geometry can be formed with the NTA ligand and an additional ligand. The choice between these geometries can be influenced by the steric and electronic properties of the ligands involved. rsc.org For example, kinetic studies on the formation of some Cu(II) complexes have suggested the existence of an equilibrium between a trigonal bipyramidal species and a square pyramidal species in solution. science.gov
While less common for copper(II) than for copper(I), tetrahedral or, more accurately, tetrahedrally distorted square planar geometries can occur in certain cupric complexes. researchgate.netmdpi.comnih.gov For this compound, a 1:1 complex in the anhydrous state has been proposed to have a tetrahedral structure. mdpi.com This geometry is supported by magnetic moment measurements. mdpi.com The distortion from a perfect tetrahedral geometry is expected due to the electronic configuration of Cu(II).
Trigonal Bipyramidal and Tetragonal Pyramidal Geometries
Polynuclear this compound Complexes and Bridging Modes
This compound has a notable tendency to form polynuclear complexes, where multiple copper centers are linked together. researchgate.net This is often facilitated by the bridging capabilities of the carboxylate groups of the NTA ligand. One of the carboxylate arms of an NTA ligand coordinated to one copper ion can bridge to an adjacent copper ion. This can lead to the formation of dimers, one-dimensional chains, or more complex three-dimensional networks. researchgate.net The specific bridging mode can vary, with carboxylate groups acting as bidentate or monodentate bridges. The formation of these polynuclear structures is a key feature of the coordination chemistry of this compound.
Solution Equilibria and Stability Constants of this compound Systems
The behavior of this compound in solution is governed by a series of complex equilibria. nih.govrasayanjournal.co.in The stability of the formed complexes is quantified by their stability constants (log K). Various techniques, such as paper electrophoresis and potentiometric titrations, have been employed to determine these constants for binary (Cu(II)-NTA) and ternary (Cu(II)-NTA-L, where L is another ligand) systems. ajol.infokoreascience.krresearchgate.net
The stability constant for the 1:1 Cu(II)-NTA complex is generally high, indicating a strong affinity of NTA for the copper(II) ion. For instance, studies have reported log K values for the Cu(II)-NTA complex, which highlights its significant stability. ajol.info The pH of the solution plays a crucial role in these equilibria, as it affects the protonation state of the NTA ligand. researchgate.net
In ternary systems, NTA acts as a primary ligand, and the formation of mixed-ligand complexes with secondary ligands such as amino acids (e.g., cysteine, penicillamine, methionine) has been extensively studied. ajol.infonih.govkoreascience.krresearchgate.netnih.gov The stability of these ternary complexes is influenced by the nature of the secondary ligand and the coordination geometry around the copper(II) center. researchgate.netresearchgate.net The study of these equilibria is important for understanding the behavior of this compound in various chemical and biological environments.
Interactive Data Table: Stability Constants of this compound and Related Complexes
| Complex | Log K | Temperature (°C) | Ionic Strength (M) | Reference |
| [Cu(NTA)]⁻ | 10.69 ± 0.10 | 35 | 0.1 | ajol.info |
| [Cu(NTA)(Cysteine)]³⁻ | 6.35 ± 0.05 | 35 | 0.1 | nih.govresearchgate.net |
| [Cu(NTA)(Penicillamine)]³⁻ | 5.28 | 35 | 0.1 | nih.gov |
| [Cu(NTA)(Penicillamine)]³⁻ | 6.64 ± 0.03 | 35 | 0.1 | koreascience.kr |
| [Cu(NTA)(Methionine)]²⁻ | 4.72 ± 0.05 | 35 | 0.1 | ajol.info |
Influence of pH on Complex Formation and Speciation
The formation and speciation of this compound complexes are highly dependent on the pH of the solution. The protonation state of the nitrilotriacetic acid ligand (H₃NTA) varies with pH, which in turn dictates the nature and stability of the resulting copper complexes.
In acidic conditions, typically below pH 4, the predominant species is the uncomplexed aquated copper ion, [Cu(H₂O)₆]²⁺. nih.gov As the pH increases, deprotonation of NTA occurs, leading to the formation of various Cu(II)-NTA complexes. The reaction kinetics between Cu(II) and NTA have been studied over a pH range of 2 to 6. cdnsciencepub.com The rate constant for this reaction is at its minimum in the pH range of 3.5 to 5 and increases as the pH either increases or decreases from this range. cdnsciencepub.com This behavior is attributed to the different protonated forms of NTA present at varying pH levels.
The monoprotonated species, HNTA²⁻, is prevalent in the mid-pH range. Its reaction with copper is slower than that of the fully deprotonated NTA³⁻. cdnsciencepub.com This is because a rate-limiting step involving the transfer of a proton from the nitrogen atom of HNTA²⁻ is necessary before complexation can occur. cdnsciencepub.com The presence of intramolecular hydrogen bonding in HNTA²⁻ may also contribute to its slower reaction rate. As the pH decreases below 4, the formation of H₂NTA⁻ and H₃NTA leads to an increased reaction rate, likely due to a reduced extent of intramolecular ring formation, which facilitates coordination with the copper ion. cdnsciencepub.com
At neutral to alkaline pH (pH > 7), the formation of different mononuclear copper-polyphenol complexes has been observed, suggesting that at higher pH values, complexation becomes more dominant. nih.gov For instance, in studies involving polyphenols, dimeric or polymeric copper complexes are dominant in the pH range of 4-8, while mononuclear complexes are more significant at alkaline pH. nih.gov The binding affinity of Cu(II)-NTA to certain biological motifs, such as double-histidine, is not significantly affected by pH fluctuations between 6.4 and 8.4. acs.org However, under more acidic conditions (pH 5), where histidine residues are protonated, the binding affinity decreases significantly. acs.org
The speciation of copper in the presence of NTA is a dynamic process governed by pH. The following table summarizes the key species and their prevalence at different pH ranges:
| pH Range | Predominant Copper Species | NTA Speciation | Key Observations |
| < 4 | [Cu(H₂O)₆]²⁺ | H₃NTA, H₂NTA⁻ | Reaction rate increases with decreasing pH below 3.5. cdnsciencepub.com |
| 3.5 - 5 | Cu(NTA)⁻ | HNTA²⁻ | Minimum reaction rate observed in this range. cdnsciencepub.com |
| 4 - 8 | Polymeric/Dimeric Cu(II) species | NTA³⁻ | Dominance of polymeric species in some systems. nih.gov |
| > 7 | Mononuclear Cu(II) complexes | NTA³⁻ | Increased formation of mononuclear complexes. nih.gov |
| 6.4 - 8.4 | Cu(NTA)⁻ | NTA³⁻ | Stable binding to double-histidine motifs. acs.org |
Thermodynamic Parameters of Formation for Mixed-Ligand Systems
The study of mixed-ligand complexes involving this compound is crucial for understanding its behavior in complex biological and environmental matrices where multiple potential ligands coexist. Thermodynamic parameters such as the stability constant (log K), Gibbs free energy change (ΔG⁰), enthalpy change (ΔH), and entropy change (ΔS) provide valuable insights into the formation and stability of these ternary complexes.
The formation of mixed-ligand complexes of Cu(II)-NTA with various amino acids, such as serine, threonine, aspartic acid, arginine, and asparagine, has been investigated. bakhtiniada.ru These studies, often conducted at a standard temperature of 298.15 K and a specific ionic strength, utilize techniques like pH measurements, calorimetry, and spectrophotometry to determine the thermodynamic parameters. bakhtiniada.ru
For example, potentiometric, calorimetric, and spectrophotometric studies have been carried out on mixed-ligand complexes of copper(II) nitrilotriacetate with the tripeptide glycylglycylglycine (GGG). researchgate.net The thermodynamic parameters for the formation of various mixed complexes were determined, shedding light on the probable coordination modes of the NTA and the peptide molecule. researchgate.net Similarly, the thermodynamics of mixed-ligand complex formation have been explored for systems containing Cu(II), NTA, and other ligands like glycine (B1666218) and histidine. researchgate.net
A paper ionophoretic method was used to determine the stability constants of mixed-ligand complexes of Cu(II)-NTA with cysteine, yielding a logarithm of the stability constant of 6.35 ± 0.05 at 35°C and an ionic strength of 0.1 M. nih.gov
The table below presents a selection of thermodynamic data for the formation of mixed-ligand complexes involving Cu(II)-NTA with different secondary ligands.
| Secondary Ligand (L) | log K | ΔG⁰ (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions | Reference |
| Cysteine | 6.35 ± 0.05 | - | - | - | 35°C, I = 0.1 M | nih.gov |
| Glycylglycylglycine | - | - | - | - | 298.15 K, I = 0.5 M (KNO₃) | researchgate.net |
| Serine | - | - | - | - | 298.15 K, I = 0.5 M (KNO₃) | bakhtiniada.ru |
| Threonine | - | - | - | - | 298.15 K, I = 0.5 M (KNO₃) | bakhtiniada.ru |
| Aspartic Acid | - | - | - | - | 298.15 K, I = 0.5 M (KNO₃) | bakhtiniada.ru |
| Arginine | - | - | - | - | 298.15 K, I = 0.5 M (KNO₃) | bakhtiniada.ru |
| Asparagine | - | - | - | - | 298.15 K, I = 0.5 M (KNO₃) | bakhtiniada.ru |
These thermodynamic studies indicate that the formation of mixed-ligand complexes is often enthalpically driven. researchgate.net The stability of these complexes can be influenced by factors such as the nature of the secondary ligand and the experimental conditions.
Ligand Exchange Kinetics Involving this compound Complexes
Ligand exchange reactions are fundamental to understanding the dynamic behavior of metal complexes in solution. The kinetics of these reactions provide insights into the mechanisms by which ligands are substituted and the factors that influence the reaction rates.
Studies on the kinetics of substitution reactions between copper(II) ions and nitrilotriacetatonickelate(II) complexes have been conducted. acs.org These reactions are often treated as proceeding through both hydrated metal ions and monoacetato complexes in acetate (B1210297) buffer solutions. oup.com The rate constants for multiple reaction paths can be determined, revealing that reactions involving monoacetatonickel(II) complexes are generally faster than those with hydrated nickel(II) ions. oup.com
The rate of ligand exchange in metal-NTA complexes can be significantly influenced by the protonation state of the NTA ligand. For instance, the rate of ligand exchange in Cd, Zn, and Pb nitrilotriacetate complexes is considerably slower when the ligand is in the monoprotonated form (H₂NTA⁻) compared to the fully ionized form (NTA³⁻). mdpi.com A similar observation was made for the reaction of Cu(II) with NTA, where the reaction with HNTA²⁻ is slower than with NTA³⁻. cdnsciencepub.commdpi.com This is attributed to a rate-limiting proton transfer step from the nitrogen atom of HNTA²⁻ that must occur before the formation of the complex. cdnsciencepub.commdpi.com
In the context of biological systems, the ligand exchange kinetics of Cu(II) from human serum albumin (HSA) have been studied using NTA as a competing ligand. nih.gov The release of copper from the Cu•HSA complex was observed to be slow in the presence of NTA. nih.gov This contrasts with the fast release observed with histidine, which is explained by the formation of a ternary His•Cu•HSA complex. nih.gov
The kinetics of the reaction between Cu(II) and NTA to form the 1:1 complex have been investigated using the stopped-flow technique. cdnsciencepub.com The reaction is first-order in both [Cu(II)] and total [NTA]. cdnsciencepub.com The rate constant exhibits a minimum in the pH range of 3.5-5. cdnsciencepub.com The observed kinetic behavior suggests that for the monoprotonated species HNTA²⁻, a rate-limiting proton transfer from the nitrogen atom precedes complex formation, and this transfer is facilitated by increasing acidity. cdnsciencepub.com
The following table summarizes key findings related to the ligand exchange kinetics of this compound.
| Reacting System | Key Kinetic Findings | Proposed Mechanism | Reference |
| Cu(II) + NTA | Reaction rate is pH-dependent, with a minimum at pH 3.5-5. First-order in both reactants. | Rate-limiting proton transfer from HNTA²⁻. | cdnsciencepub.com |
| Ni(II) + Cu(II)-NTA | Reactions proceed through both hydrated and monoacetato complexes. | - | oup.com |
| Cu•HSA + NTA | Slow release of Cu(II) from the albumin complex. | - | nih.gov |
Spectroscopic and Structural Elucidation of Cupric Nitrilotriacetate Complexes
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in revealing the detailed solid-state structures of cupric nitrilotriacetate complexes.
Single crystal X-ray diffraction has been successfully employed to characterize the structures of both binary and ternary complexes of this compound. semanticscholar.orgumich.eduresearchgate.netumich.edu In a notable example, the crystal structure of a ternary complex involving copper(II), nitrilotriacetic acid (NTA), and bis(N-methylimidazol-2-yl)ketone was determined. semanticscholar.orgumich.eduresearchgate.netumich.edu The analysis revealed a distorted trigonal bipyramidal geometry around the copper(II) center in the anionic component of the complex [Cu2(nta)2(azpy)]·6H2O, while the cationic part displayed a distorted octahedral geometry. researchgate.net
The nitrilotriacetate ligand typically acts as a tetradentate chelator, binding the copper(II) ion through the nitrogen atom and the oxygen atoms of the three carboxylate groups. researchgate.net This coordination mode is a recurring theme in the structural chemistry of these complexes. The formation of ternary complexes, where additional ligands are introduced, has been a subject of significant interest due to their relevance as models for metal-protein interactions. semanticscholar.org
The synthesis of these crystalline complexes often involves the reaction of a copper(II) salt, such as cupric nitrate, with the disodium (B8443419) salt of nitrilotriacetic acid and the respective third ligand in an aqueous solution. semanticscholar.org Crystallization can be achieved through methods like slow evaporation or diffusion of a less polar solvent, such as acetone, into the aqueous solution. semanticscholar.org
Table 1: Crystallographic Data for a Ternary this compound Complex
| Parameter | Value |
| Empirical Formula | C22H39Cu3N2 |
| Formula Weight | Not specified |
| Crystal System | Not specified |
| Space Group | P2 |
| a (Å) | Not specified |
| b (Å) | Not specified |
| c (Å) | Not specified |
| α (°) | Not specified |
| β (°) | Not specified |
| γ (°) | Not specified |
| V (ų) | Not specified |
| Z | Not specified |
Data for the ternary complex [Cu3(NTA)2(4,4′-bpt)4(H2O)2] · 10H2O. tandfonline.com
Beyond hydrogen bonding, other non-covalent interactions such as π–π stacking can also influence the crystal packing, particularly in ternary complexes containing aromatic ligands. researchgate.net The analysis of these interactions provides insights into the forces that direct the self-assembly of the molecules into a well-ordered crystalline solid. The study of intermolecular interactions is fundamental to understanding and predicting the solid-state properties of materials. acs.orgnih.gov
Single Crystal X-ray Diffraction of Binary and Ternary this compound Complexes
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Coordination Environment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and coordination environment of this compound complexes. acs.orgasianpubs.orgasianpubs.org The vibrational frequencies of the NTA ligand are sensitive to its coordination to the copper(II) ion.
A key diagnostic feature in the IR spectra of these complexes is the stretching vibrations of the carboxylate groups. acs.org The antisymmetric (νas) and symmetric (νs) stretching frequencies of the COO- group provide information about its coordination mode. In aqueous solutions of NTA, the position of the antisymmetric carboxylate stretching band can be used to distinguish between ionized, un-ionized, and coordinated carboxyl groups. acs.org For instance, in a study of the copper-NTA chelate in D2O, the appearance of a new band at 1610 cm⁻¹ with increasing pH was attributed to the formation of the chelate. acs.org
The coordination of the nitrogen atom of the NTA ligand to the copper(II) ion also influences the vibrational spectrum. The IR spectra of mixed ligand complexes of copper(II) with NTA and various amino acids display the characteristic absorption bands of both the NTA and the amino acid ligands, with shifts in band positions indicating coordination to the metal center. asianpubs.orgasianpubs.org
Table 2: Characteristic Infrared Frequencies for this compound Complexes
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |
| Coordinated Carboxylate (antisymmetric stretch) | ~1610 | νas(COO⁻) | acs.org |
| Un-ionized Carboxyl | 1740-1700 | ν(C=O) | asianpubs.org |
| C-N Stretch | Not specified | ||
| Cu-N Stretch | Not specified | ||
| Cu-O Stretch | Not specified |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Geometry Inference
Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions within the d-orbitals of the copper(II) ion and can be used to infer the coordination geometry of the complex. asianpubs.orgasianpubs.org
This compound complexes typically exhibit a broad absorption band in the visible region, which is assigned to d-d transitions. asianpubs.orgasianpubs.org The position and intensity of this band are characteristic of the ligand field environment around the Cu(II) ion. For instance, in mixed ligand complexes of copper(II) with NTA and amino acids, the electronic spectra are consistent with a distorted octahedral geometry around the central copper ion. asianpubs.orgasianpubs.orgresearchgate.net The maximum absorption wavelength (λmax) of the d-d band is sensitive to the nature of the ligands coordinated to the copper center. The ternary complex of Cu-NTA in aqueous solution shows a maximum wavelength of 845 nm, which shifts to 680 nm upon the addition of glycine (B1666218), indicating a change in the coordination environment. asianpubs.org
In addition to d-d transitions, charge-transfer bands, such as ligand-to-metal charge transfer (LMCT), can also be observed in the UV region. mdpi.comnih.gov These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.
Table 3: UV-Vis Spectral Data for this compound Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Inferred Geometry | Reference |
| [Cu(NTA)(H₂O)₃]⁻ | 845 | Not specified | d-d transition | Deformed Octahedral | asianpubs.org |
| [Cu(NTA)(gly)]²⁻ | 680 | Not specified | d-d transition | Octahedral | asianpubs.org |
| [Cu(L2)OOH]⁺ | 365 | 1300 | Peroxo π*(σ) → Cu LMCT | Not specified | nih.gov |
L2 = N,N-bis((1-methyl-4-pivalamidoimidazol-2-yl)methyl)-N'-((1-methylimidazol-2-yl)methyl)amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. semanticscholar.org While the paramagnetic nature of the Cu(II) ion can lead to significant broadening of NMR signals, ¹H NMR can still provide useful information about the ligand environment in certain cases. semanticscholar.orgmarquette.edu
In studies of nitrilotriacetic acid and its complexes, NMR has been used to investigate the protonation state of the ligand in solution. acs.org For instance, ¹H NMR studies on nitrilotriacetic acid suggest that it exists as a zwitterion in solution, which allows for intermolecular hydrogen bonding. researchgate.net
For paramagnetic complexes, the isotropic shifts of the proton signals can provide information about the electronic structure and the nature of the metal-ligand interaction. marquette.edu However, detailed structural elucidation of this compound complexes in solution using NMR is often challenging due to the paramagnetic line broadening.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper(II) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to paramagnetic species, such as the copper(II) ion with its d⁹ electron configuration. nih.govnih.gov EPR spectroscopy provides detailed information about the electronic structure, coordination environment, and magnetic properties of the copper center. nih.govnih.gov
The EPR spectrum of a this compound complex is characterized by its g-values and hyperfine coupling constants (A-values). These parameters are sensitive to the symmetry and nature of the ligand field around the copper ion. For instance, the EPR spectra of copper(II) complexes with NTA and amino acids can help in understanding the binding modes of the ligands. researchgate.net
In site-directed spin labeling studies, a Cu(II)-nitrilotriacetic acid complex is used as a spin label that can be attached to proteins. nih.govnih.gov The EPR spectra of these labeled proteins provide information about the local environment and can be used to measure distances between spin labels, thus providing structural constraints on the protein. nih.govnih.govexlibrisgroup.com The continuous wave (CW) EPR spectrum of a Cu(II)NTA complex typically ranges from approximately 2700 to 3500 Gauss. nih.gov
Table 4: EPR Parameters for Cupric Complexes
| Complex System | g-values | A-values (Gauss) | Experimental Conditions | Reference |
| Cu(II)-tetrammine nitrate | Not specified | 77 (isotropic) | Room temperature in methanol/water | uni-frankfurt.de |
| Cu(II)-β-amino acid complexes | Not specified | Not specified | pH 2-8 in aqueous solution | nih.gov |
Other Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy)banglajol.info
Beyond fundamental vibrational and electronic spectroscopy, a range of other analytical techniques provide deeper insights into the electronic structure, coordination environment, and surface chemistry of this compound complexes. These methods, including X-ray Photoelectron Spectroscopy (XPS), Electron Paramagnetic Resonance (EPR), and detailed analyses of Infrared (IR) and UV-Visible spectra, are crucial for a comprehensive structural elucidation.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly valuable for confirming the +2 oxidation state of the copper center.
The analysis of copper complexes by XPS can be complex due to overlapping binding energies for Cu metal and Cu(I) species. However, Cu(II) species are distinguished by the presence of strong "shake-up" satellite peaks in the Cu 2p spectrum. kratos.comsurfacesciencewestern.com These satellites arise from a two-electron process where a core electron is photoemitted, and a valence electron is simultaneously excited to a higher energy level. The absence of these satellites is a key indicator of Cu(I) or Cu(0). thermofisher.com
In studies of materials incorporating copper and nitrilotriacetic acid, such as a CuFe-layered double hydroxide (B78521) composite, XPS analysis of the Cu 2p region has been used to confirm the presence of Cu(II). The spectra typically show the main Cu 2p₃/₂ and Cu 2p₁/₂ peaks along with their characteristic satellite features. mdpi.com Changes in peak intensity and binding energy upon complexation also serve as direct evidence of successful coordination between the copper ion and the NTA ligand. researchgate.net
Below is a table of representative XPS data for a Cu(II) center in a complex containing nitrogen and oxygen ligands, similar to the environment in this compound.
| Core Level | Binding Energy (eV) | Satellite Peak (eV) | Inference |
| Cu 2p₃/₂ | ~935.1 | ~943.4 | Presence of Cu(II) |
| Cu 2p₁/₂ | ~954.8 | ~963.4 | Presence of Cu(II) |
| Data derived from a CuFe-LDH/N-CQDs composite material. mdpi.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying chemical species that have unpaired electrons. wikipedia.orglibretexts.org Since Cu(II) has a d⁹ electronic configuration with one unpaired electron, it is EPR-active, making this technique exceptionally useful for probing the local environment of the copper center in this compound complexes. nih.gov
The EPR spectrum provides information about the g-factor and hyperfine coupling, which are sensitive to the geometry and nature of the ligands coordinated to the metal ion. wikipedia.org The Cu(II)-NTA complex itself has become a widely used tool in structural biology as a site-directed spin label for proteins, facilitating distance measurements using advanced pulsed EPR techniques like PELDOR (or DEER). nih.govchemrxiv.org This application relies on the rigid and well-defined coordination of the Cu(II)-NTA moiety to engineered histidine tags on proteins, which in turn underscores the stable and defined structure of the complex itself. nih.gov The ability of EPR to monitor conformational changes in biomolecules tagged with Cu(II)-NTA highlights its power in resolving complex reaction mechanisms. acs.org
Advanced Analysis of Infrared (IR) and UV-Visible Spectra
While IR and UV-Vis spectroscopy are common techniques, detailed analysis of the spectral features provides significant structural information for this compound.
Infrared (IR) Spectroscopy: In the solid state, the IR spectrum of the acid complex H[Cu(NTA)] features a characteristic band for the metal-coordinated carboxylate group (ν(COOM)) around 1600 cm⁻¹, which supports a tetrahedral structure. mdpi.com In mixed-ligand complexes involving Cu(II)-NTA and amino acids, a notable shift of the undissociated carboxylic acid band (typically 1700-1740 cm⁻¹) to lower frequencies upon chelation provides clear evidence of coordination. asianpubs.org
| Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| H[Cu(NTA)] | ν(COOM) stretching | ~1600 | mdpi.com |
| Cu-NTA-amino acid | Carboxylic acid C=O stretch | Shift to lower frequency from 1700-1740 | asianpubs.org |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes are characteristic of d-d transitions of the Cu(II) ion. The position and shape of the absorption bands are indicative of the coordination geometry. For instance, an aqueous solution of a Cu-NTA complex exhibits a maximum absorption wavelength (λmax) that shifts to 845 nm, which is consistent with a distorted octahedral geometry where water molecules likely complete the coordination sphere. asianpubs.org In another study, the acid complex H[Cu(NTA)] dissolved in water showed a broad absorption band with a λmax at 784 nm (12,700 cm⁻¹), assigned to the ²E → ²T₂ electronic transition. mdpi.com
| Complex | Solvent/State | λmax (nm) | Inferred Geometry | Reference |
| Cu-NTA complex | Aqueous | 845 | Deformed Octahedral | asianpubs.org |
| H[Cu(NTA)] | Aqueous | 784 | Octahedral | mdpi.com |
| [Cu(H₂NTA)₂]·2H₂O | - | - | - | researchgate.net |
| Fe₃O₄@SiO₂-Pr-DEA-[NTA-Cu(II)]₂ | Solid-state | 295, 367 | - | rsc.org |
Theoretical and Computational Investigations of Cupric Nitrilotriacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is widely used to determine the ground-state properties of cupric nitrilotriacetate, such as its optimized geometry and the distribution of electrons within the complex.
Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule. uni-muenchen.de For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. researchgate.netcornell.edu This process iteratively adjusts the atomic coordinates to minimize the forces on the atoms, leading to a stable, equilibrium geometry. uni-muenchen.dearxiv.org Methods like the B3LYP hybrid functional are commonly used for this purpose. researchgate.net For larger systems, such as the complex adsorbed on a surface, more computationally efficient methods like tight-binding DFT (TB-DFT) may be employed for geometry optimization. rsc.org
Beyond geometry, DFT provides a detailed picture of the electronic structure. It allows for the calculation of atomic charges, which describe how the electric charge is distributed among the atoms in the complex. researchgate.net This information is crucial for understanding the nature of the coordinate bonds between the copper(II) ion and the nitrilotriacetic acid (NTA) ligand. For instance, calculations on a modified NTA-Cu(II) complex grafted to a surface have been performed using the DFT/B3LYP method to determine these charges. researchgate.net
Table 1: Atomic Charges of a Grafted this compound Complex Calculated by DFT/B3LYP Method researchgate.net
| Atom | Charge (a.u.) |
| Cu | +0.65 |
| N (NTA) | -0.45 |
| O (carboxylate) | -0.70 to -0.75 |
| C (carboxylate) | +0.75 to +0.80 |
| C (methylene) | -0.10 to -0.20 |
| H (methylene) | +0.10 to +0.15 |
Note: The table presents a representative range of charges calculated for the core atoms of the complex as depicted in the source study. The exact charge can vary slightly depending on the specific atom's position in the molecule.
DFT also allows for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of the complex's chemical reactivity and its electronic properties, such as its ability to participate in charge transfer processes. researchgate.netresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound in different environments. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the complex moves, vibrates, and changes its shape over time. researchgate.net
A significant application of MD simulations is in the conformational analysis of the double-histidine-Cu(II)-NTA (dHis-Cu(II)-NTA) system, which is used as a spin label for Electron Paramagnetic Resonance (EPR) studies of proteins. nih.govrsc.org These simulations are crucial for understanding the range of possible conformations (rotamers) the label can adopt when attached to a protein. rsc.org By sampling this conformational diversity, researchers can build "rotamer libraries" that help in accurately translating experimental EPR data into high-resolution structural information about proteins. nih.govrsc.org The simulations show that the conformational flexibility of the dHis-Cu(II)-NTA label is influenced by its local environment, such as whether it is attached to an α-helix or a β-sheet on the protein surface. rsc.org
MD simulations are also used to study this compound at interfaces. For example, simulations of NTA-Cu(II) monolayers on a graphite (B72142) surface have been used to calculate structural properties like density profiles and distribution functions, providing a molecular-level description of the grafted layer. researchgate.net Another study employed MD simulations to explore the interaction of nitrilotriacetic acid with a copper surface in solution, shedding light on its role in processes like chemical-mechanical planarization. dntb.gov.ua
Prediction of Spectroscopic Properties (e.g., EPR, UV-Vis)
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy: The dHis-Cu(II)-NTA motif is a rigid and conformationally restricted spin label used in pulsed dipolar EPR spectroscopy (PDS) techniques like DEER to measure distances within and between proteins. uni-bonn.denih.gov The rigidity of this label leads to narrower distance distributions compared to more flexible labels, which simplifies the interpretation of biomolecular conformations. nih.gov Computational modeling, informed by the MD simulations and rotamer libraries discussed previously, is essential for translating the experimentally measured distance distributions into precise structural models of proteins. nih.govrsc.org This integrated approach of EPR and computational modeling has been shown to be highly accurate, with deviations between predicted and experimental distances being as low as 0.6 Å on average. nih.govrsc.org
UV-Vis Spectroscopy: The electronic absorption spectra of copper(II) complexes in the visible and ultraviolet regions arise from the promotion of electrons to higher energy orbitals. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting these spectra. nih.gov By calculating the electronic excited states of this compound, TD-DFT can predict the absorption maxima (λmax). nih.govmdpi.com
Studies have systematically evaluated the performance of various DFT functionals for predicting the λmax of Cu(II) complexes. The choice of functional significantly impacts the accuracy of the prediction. nih.gov For a set of eleven Cu(II) complexes, the BHandHLYP and M06 functionals were found to provide the most accurate results. nih.gov Such validated computational protocols can be used to identify the specific geometry and coordination environment of Cu(II) species based on their experimental UV-Vis spectra. nih.gov
Table 2: Performance of Selected TD-DFT Functionals for Predicting λmax of Cu(II) Complexes nih.gov
| Functional | Mean Absolute Percent Deviation (MAPD) | Standard Deviation (SD) |
| BHandHLYP | 3.1% | 2.3% |
| M06 | 3.7% | 3.7% |
| CAM-B3LYP | 7.0% | 4.4% |
| B3LYP | 8.3% | 5.1% |
| TPSSh | 11.2% | 6.9% |
The ranking is based on the accuracy in predicting the absorption maxima (λmax) for a test set of Cu(II) complexes, with lower MAPD and SD values indicating better performance.
Computational Studies on Reactivity and Reaction Pathways
Computational methods can illuminate the reactivity of this compound and the mechanisms of its chemical transformations. DFT calculations are used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how reactions occur. researchgate.net
Studies have investigated the reactivity of the NTA ligand with copper(II) ions, leading to the formation of various complexes. researchgate.netdntb.gov.ua The thermodynamics and stability of these metal complexes can be estimated and compared using computational approaches. up.ac.za
The redox chemistry of this compound is another area of interest. For example, its reaction with α-hydroxyalkyl free radicals has been studied, revealing a mechanism that involves the formation of transient complexes with copper-carbon bonds. acs.org Computational chemistry can be used to model the structures of these transient intermediates and visualize the changes in electron density that occur during the reaction, for instance, as bonds are broken and formed. researchgate.net By mapping the minimum energy pathway, these studies can explain the kinetics and outcome of the reaction.
Charge Transfer and Interfacial Interactions in this compound Systems (e.g., with Graphene Interfaces)
The interaction of this compound with surfaces, particularly conductive materials like graphene, is a burgeoning area of research driven by applications in biosensors and nanoelectronics. mdpi.com Computational studies, primarily using DFT, are crucial for understanding and tuning the electronic properties of these interfaces. rsc.orgmdpi.com
A common strategy involves functionalizing a graphene surface with a molecule like pyrene-nitrilotriacetic acid (pyrNTA), which attaches to the graphene via non-covalent π-stacking interactions. rsc.orgmdpi.com The NTA moiety can then chelate a metal ion, such as Cu(II), Co(II), or Ni(II). mdpi.com
DFT calculations show that the formation of this self-assembled monolayer (SAM) on graphene significantly modifies the electronic properties of the interface. rsc.orgresearchgate.net Specifically, it can change the work function of the graphene and control the direction and efficiency of direct electron transfer (DET) across the interface. rsc.orgarxiv.org Theoretical studies have revealed that the choice of the coordinated metal ion is key to tuning this charge transfer. mdpi.comarxiv.org
Computational analyses have shown:
Nickel (Ni2+) coordination can favor electron transfer from the SAM to the graphene layer. rsc.orgarxiv.org
Cobalt (Co2+) and Copper (Cu2+) coordination tend to force an opposite flow of electrons, from the graphene to the SAM. mdpi.comarxiv.org
While both Co2+ and Cu2+ promote charge flow from graphene, the presence of Cu2+ can lead to strong charge recombination at the interface, which may inhibit efficient electron transfer. In contrast, Co2+ is suggested to be an ideal choice for facilitating this process. mdpi.comarxiv.org
These theoretical insights are vital for the rational design of bio-electronic devices, as they allow for atomic-level control over the flow of electrons at the critical interface between a biological recognition element and an electrode. researchgate.netarxiv.org
Table 3: Summary of Metal Ion Influence on Charge Transfer at NTA-Graphene Interfaces mdpi.comarxiv.org
| Metal Ion | Charge Transfer (CT) Direction | Efficiency Notes |
| Ni(II) | SAM → Graphene | - |
| Co(II) | Graphene → SAM | Efficient CT |
| Cu(II) | Graphene → SAM | Strong charge recombination inhibits CT |
Reactivity and Mechanistic Studies of Cupric Nitrilotriacetate Systems
Kinetic Studies of Formation and Dissociation Reactions
The formation of the cupric nitrilotriacetate complex, Cu(NTA)⁻, from the reaction of copper(II) ions with nitrilotriacetic acid (NTA) has been investigated using the stopped-flow technique. These studies reveal that the reaction is kinetically first-order with respect to both the total concentration of Cu(II) and the total concentration of NTA. cdnsciencepub.com The kinetics are significantly influenced by the pH of the solution.
The rate of formation of the Cu(II)-NTA complex was studied over a pH range of 2 to 6. cdnsciencepub.com It was observed that the second-order formation rate constant is not constant across this pH range. Instead, it reaches a minimum value in the pH range of 3.5 to 5 and increases as the pH either increases or decreases from this range. cdnsciencepub.com This pH dependence is attributed to the different protonated forms of NTA present in the solution and their respective reactivities towards the copper(II) ion.
The dissociation of the Cu(II)-NTA complex is generally slow due to its high stability. In kinetic studies of its formation under pseudo-first-order conditions (with a large excess of NTA), the rate of the dissociation reaction is often considered negligible. cdnsciencepub.com
A key finding is that the fully deprotonated NTA species (NTA³⁻) reacts with copper at a faster rate than the monoprotonated species (HNTA²⁻). cdnsciencepub.com The slower reaction of HNTA²⁻ is proposed to be due to a rate-limiting proton transfer from the nitrogen atom of the ligand, which must occur before the complex can be formed. cdnsciencepub.com
Table 1: pH-Dependent Formation Rate Constant for Cu(II)-NTA Complex
| pH Range | Second-Order Formation Rate Constant (k) |
| 2-3 | Increasing with decreasing pH |
| 3.5-5 | 1.1 x 10⁵ L mol⁻¹ s⁻¹ (minimum) |
| >5 | Increasing with increasing pH |
This table is based on data from kinetic studies of the Cu(II)-NTA formation reaction. cdnsciencepub.com
Electron Transfer Processes Involving this compound
Electron transfer reactions are fundamental to the chemical reactivity of this compound. Studies involving biological systems have provided insights into these processes. For instance, the reduction of this compound by hemoglobin has been shown to be limited to the β subunits of the protein. researchgate.net This specificity suggests that the structural and electronic properties of the protein environment play a crucial role in mediating the electron transfer to the copper center of the complex.
In the context of neurodegenerative diseases, the redox properties of metal complexes are of significant interest. Research on amyloid-β (Aβ) peptides has demonstrated that a ternary complex of Aβ, Fe(III), and NTA can be reduced to Aβ-Fe(II)-NTA. nih.gov While this involves an iron center, the principles of electron transfer within such a coordinated NTA system are relevant. The study of such ternary complexes highlights how the coordination environment, including the presence of NTA, influences the redox potential and the accessibility of different oxidation states. nih.gov
Furthermore, the reduction of other metal-NTA complexes has been studied, providing a basis for understanding the general mechanisms of electron transfer in these systems. For example, the reduction of Fe(III)·NTA by hemoglobin can be enhanced by the presence of aquocopper(II), where Cu(I) acts as an electron mediator. researchgate.net This points to the potential for this compound to participate in complex, multi-step electron transfer pathways.
Role of Proton Transfer in Reaction Mechanisms
Proton transfer is a critical step that is often coupled with other processes, such as complex formation and electron transfer, in the reaction mechanisms of this compound. The formation of the Cu(II)-NTA complex provides a clear example of the importance of proton transfer. cdnsciencepub.com The observation that the rate constant for the reaction between Cu(II) and NTA is at a minimum in the pH range of 3.5-5 is explained by the state of protonation of the NTA ligand. cdnsciencepub.com
The concept of proton-coupled electron transfer (PCET) is also highly relevant, where an electron and a proton are transferred in a concerted or stepwise manner. nih.govnih.gov In PCET reactions, the transfer of a proton can significantly alter the thermodynamics and kinetics of the electron transfer process. nih.gov For this compound, this means that changes in pH can influence its redox behavior by affecting the protonation state of the complex or its reaction partners. While direct studies on PCET in simple this compound systems are not abundant, the principles derived from studies on more complex systems, such as ruthenium-modified azurin, show that a change in mechanism from pure electron transfer to PCET can occur with a change in pH. mdpi.com
Substitution Reactions with Other Metal Complexes or Ligands
This compound can undergo substitution reactions where the NTA ligand or the entire complex is replaced. These reactions are important in understanding the relative stability of metal complexes and the dynamics of ligand exchange in solution.
One area of study involves the reaction of this compound with other chelating agents. For example, the kinetics of the ligand substitution reaction of the copper(II)-nitrilotriacetate complex with trans-1,2-cyclohexanediaminetetraacetate (CDTA) ions have been investigated. oup.com
Another type of substitution reaction is metal exchange, where the copper(II) ion in the NTA complex is replaced by another metal ion. The kinetics of the substitution reactions between nickel(II) ions and copper(II)-nitrilotriacetate complexes have been studied in acetate (B1210297) buffer solutions. oup.com These reactions were found to proceed through pathways involving both hydrated nickel(II) ions and monoacetatonickel(II) complexes. oup.com The rate constants for these different pathways have been determined, showing that the reactions involving the monoacetato complexes are faster. oup.com
Conversely, the substitution reaction between copper(II) ions and zinc(II)-nitrilotriacetate complexes has also been examined. acs.org Additionally, the reaction of (N,N'-ethylenedisalicylamidato)cuprate(II), [CuL]²⁻, with nitrilotriacetate results in the formation of a mixed ligand complex. ias.ac.in The rate constant for this reaction has been determined, providing further insight into the nucleophilic attack by NTA on another metal complex. ias.ac.in
Table 2: Rate Constants for Selected Substitution Reactions Involving this compound Species
| Reactants | Products | Rate Constant | Conditions |
| Ni²⁺ + Cu(NTA)⁻ | Ni(NTA)⁻ + Cu²⁺ | Varies by pathway | Acetate buffer, 0°C |
| [CuL]²⁻ + NTA³⁻ | Mixed ligand complex | 2.26 x 10⁻¹ M⁻¹ s⁻¹ | 30°C, borate (B1201080) buffer |
This table summarizes kinetic data from studies on the substitution reactions of this compound and related species. oup.comias.ac.in
Environmental Dynamics and Biogeochemical Interactions of Cupric Nitrilotriacetate
Environmental Fate and Degradation Pathways
The persistence of cupric nitrilotriacetate in the environment is governed by both biological and abiotic degradation processes. The complex is susceptible to breakdown by microbial action and photochemical reactions, which transform the compound into simpler, less persistent substances.
Microbial Biodegradation of Metal-Nitrilotriacetate Complexes
Nitrilotriacetic acid (NTA) and its metal complexes are primarily degraded by microorganisms. who.int The process involves the cleavage of carbon-nitrogen bonds, leading to the formation of intermediates such as iminodiacetate, glyoxylate, glycerate, glycine (B1666218), and ammonia. who.int Ultimately, these are mineralized to carbon dioxide, water, ammonia, and nitrate. who.int The rate of biodegradation is significantly influenced by factors like the acclimatization of microbial populations, temperature, and the concentration of dissolved oxygen.
The bacterium Chelatobacter heintzii has been shown to degrade various metal-NTA complexes. acs.org Research indicates that the degradation rate is not correlated with the thermodynamic stability of the metal-NTA complex but rather with its lability, or the rate at which the metal dissociates from the NTA molecule. acs.org In one study, the degradation of the copper-NTA complex (CuNTA⁻) was found to be slower than that of several other metal complexes. acs.org After the degradation of cobalt and nickel NTA complexes, less than 3% of the metal was found to be associated with the bacterial cells, indicating that the metal ions are predominantly released into the aqueous phase. acs.org A mixed culture of microorganisms obtained from soil has also demonstrated the ability to completely degrade this compound. researchgate.net
**Table 1: Degradation Rates of Various Metal-NTA Complexes by Chelatobacter heintzii*** *This interactive table summarizes the relative degradation rates of different metal-NTA complexes as observed in scientific studies.
| Metal-NTA Complex | Relative Rate of Degradation |
|---|---|
| HNTA²⁻ | Fastest |
| CoNTA⁻ | Intermediate |
| FeOHNTA⁻ | Intermediate |
| ZnNTA⁻ | Intermediate |
| AlOHNTA⁻ | Slower |
| CuNTA⁻ | Slower |
| NiNTA⁻ | Slowest |
Source: Bolton et al., 1996. acs.org
Photochemical and Chemical Degradation Mechanisms in Aquatic Environments
In addition to microbial action, this compound can undergo degradation through photochemical and chemical pathways in aquatic environments. who.int Studies have documented the photooxidation of the ligand in copper(II) complexes of NTA. acs.org Exposure to sunlight can trigger the rapid photodegradation of metal-NTA complexes. researchgate.net For instance, the photochemical degradation of Fe(III)-nitrilotriacetate results in the near-stoichiometric production of iminodiacetate, which is then more slowly degraded to glycine. researchgate.net Advanced oxidation processes, such as heterogeneous photocatalysis over titanium dioxide (TiO₂), have also been shown to be effective in degrading NTA. researchgate.net
Interaction with Aquatic Sediments and Mobilization of Trace Metals
A significant environmental aspect of NTA is its ability to interact with sediments and mobilize heavy metals. who.int By forming stable, water-soluble complexes, NTA can enhance the solubility of metals, including copper, that would otherwise be bound to sediment particles. brunel.ac.ukscirp.org This process can potentially increase the concentration of dissolved metals in the water column. epa.gov However, the extent of this mobilization can be influenced by various environmental factors. For example, in some ecosystem stream experiments, the presence of NTA did not lead to a reduction in the accumulation of copper by sediments or the organisms living within them. epa.gov The presence of other substances in the sediment, such as highly insoluble copper sulfides, can also limit the mobilization and availability of copper, even in the presence of chelating agents. gfredlee.com
Effects on Aquatic Microorganisms and Ecosystems (excluding toxicity/safety profiles, focusing on ecological impact)
Influence on Bacterial Response and Cupric Ion Activity
The response of aquatic bacteria to copper is directly linked to the activity of the free cupric ion, rather than the total concentration of copper or the concentration of its organic complexes like this compound. yale.eduyale.edu Studies on marine bacteria have shown that the inhibition of metabolic processes, such as glucose incorporation, is a function of the cupric ion activity. yale.eduyale.edu In these experiments, NTA was used as a buffer to control the cupric ion activity. The results demonstrated that even with varying total copper concentrations, the bacterial response was consistent at a given cupric ion activity. yale.eduyale.edu This highlights that the ecological impact of copper on bacterial communities is mediated by the availability of the free ion, a factor directly controlled by the presence of chelating agents like NTA. yale.eduyale.eduresearchgate.net
Table 2: Effect of Cupric Ion Activity on Bacterial Glucose Incorporation This interactive table shows the relationship between cupric ion activity (pCu) and the inhibition of glucose incorporation in a marine bacterium, with NTA used as a control chelator.
| pCu (-log[Cu²⁺]) | Inhibition of Glucose Incorporation |
|---|---|
| > 10 | No significant inhibition |
| 9.1 | 50% inhibition |
| < 8.3 | Total inhibition |
Source: Sunda & Gillespie, 1979. yale.eduyale.edu
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Aluminum |
| Ammonia |
| Cadmium |
| Carbon Dioxide |
| Chelatobacter heintzii |
| Cobalt |
| Copper |
| This compound (Copper-NTA) |
| Fe(III)-nitrilotriacetate |
| Glycerate |
| Glycine |
| Glyoxylate |
| Iminodiacetate |
| Iron |
| Lead |
| Nickel |
| Nitrate |
| Nitrilotriacetic acid (NTA) |
| Titanium dioxide |
| Water |
Advanced Analytical Methodologies for Cupric Nitrilotriacetate
Chromatographic Techniques
Chromatography provides powerful separation capabilities, allowing for the isolation of NTA and its metal complexes from interfering substances prior to detection.
Ion chromatography (IC) is a primary method for the analysis of free NTA in aqueous samples. nih.gov When coupled with electrochemical detection, it offers enhanced sensitivity and selectivity. The separation is typically achieved using a polymer-based anion-exchange column with a dilute acid, such as nitric acid, as the eluent. nih.govdss.go.th
A key innovation in this area is the use of a metallic copper indicator electrode for both potentiometric and amperometric detection. nih.govcapes.gov.br In this setup, the detector's response is based on the interaction between the eluted NTA and the copper electrode surface, forming a stable Cu(II)-NTA complex. This complex formation alters the electrochemical potential or current at the electrode, providing a measurable signal that is proportional to the NTA concentration.
The amperometric mode generally offers greater sensitivity than the potentiometric mode. nih.gov Detection limits for injected NTA are approximately 100 nanograms in amperometric mode and 500 nanograms in potentiometric mode. nih.gov This method can be further enhanced by incorporating online sample preconcentration, which is particularly useful for analyzing trace levels of NTA in environmental water samples like river water. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Technique | Ion Chromatography with Electrochemical Detection | nih.gov |
| Separation Column | Polymer-based anion-exchange | nih.gov |
| Eluent | 6 mM Nitric Acid | nih.gov |
| Detector | Metallic Copper Electrode (Potentiometric and Amperometric modes) | nih.govcapes.gov.br |
| Detection Limit (Amperometric) | ~100 ng injected | nih.gov |
| Detection Limit (Potentiometric) | ~500 ng injected | nih.gov |
Gas chromatography (GC) is a highly sensitive technique for NTA analysis, especially when paired with a nitrogen-phosphorus detector (NPD), also known as a nitrogen-specific detector (NSD). eurolab.netontosight.ai Since NTA is a non-volatile aminopolycarboxylic acid, a critical prerequisite for GC analysis is its conversion into a volatile derivative. nih.gov
This is typically achieved through an esterification reaction. Various derivatization procedures have been developed, including the formation of tri-n-butyl, trimethylsilyl, methyl, or propyl esters. nih.govnhmrc.gov.aunih.gov For instance, NTA can be converted to its tri-n-butyl ester for analysis. nhmrc.gov.au Another method involves derivatization with a boron trifluoride-methanol complex (BF3/MeOH) to form the NTA-tri-methyl ester. nih.gov
Once derivatized, the sample is injected into the GC system. The NPD offers high selectivity and sensitivity for nitrogen-containing compounds, making it ideal for detecting the NTA ester with minimal interference from other compounds in the sample matrix. ontosight.ai This methodology is suitable for detecting NTA at concentrations as low as 0.2 µg/L, making it a valuable tool for monitoring NTA in drinking water and environmental samples. nhmrc.gov.auwho.int
| Parameter | Description | Source |
|---|---|---|
| Technique | Gas Chromatography with Nitrogen-Specific Detection (GC-NPD) | eurolab.net |
| Prerequisite | Derivatization to a volatile ester form | nih.gov |
| Example Derivatization | Conversion to tri-n-butyl ester or tri-methyl ester | nih.govnhmrc.gov.au |
| Detector | Nitrogen-Phosphorus Detector (NPD) / Nitrogen-Specific Detector (NSD) | ontosight.ai |
| Application | Trace analysis of NTA in water and environmental samples | who.intepa.gov |
| Detection Limit | As low as 0.2 µg/L | nhmrc.gov.au |
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the separation and analysis of metal chelates, including cupric nitrilotriacetate. dcu.ie This technique can separate different metal-NTA complexes from each other and from uncomplexed NTA. The analysis often involves forming stable, detectable complexes, such as with iron(III) or nickel(II), prior to chromatographic separation. researchgate.netkns.org
A common approach is reverse-phase HPLC, using columns like C18. dcu.ieresearchgate.net The separation of copper complexes of NTA has been achieved using a C18 column with an eluent containing an ion-pairing reagent, which helps to resolve the charged complexes. dcu.ie The mobile phase composition is critical and can be tailored for specific separations; for example, a mixture of acetonitrile (B52724) and a buffer solution is often used. kns.orgsielc.com Detection can be performed using a UV-Vis spectrophotometer, as the metal complexes often absorb light in the visible or ultraviolet range. dcu.ieresearchgate.net HPLC methods have been validated to be selective, precise, and robust for quantifying various metal-chelate complexes. kns.org
| Parameter | Description | Source |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Analyte Form | Metal-NTA complexes (e.g., Cu(II), Fe(III), Ni(II)) | dcu.ieresearchgate.netkns.org |
| Column Type | Reverse-Phase (e.g., C18) or HILIC | researchgate.netkns.org |
| Mobile Phase Example | Acetonitrile/Water with a buffer or ion-pairing reagent | dcu.iesielc.com |
| Detection | UV-Vis Spectrophotometry | dcu.ieresearchgate.net |
| Application | Separation and quantification of different metal-chelate complexes | kns.org |
Gas Chromatography with Nitrogen-Specific Detection for Nitrilotriacetic Acid
Electrochemical Methods
Electrochemical methods offer high sensitivity and are often used for the direct or indirect determination of NTA through its interaction with metal ions like copper.
The cupric ion-selective electrode (Cu-ISE) is a potentiometric sensor that measures the activity of free Cu²⁺ ions in a solution. epa.govoup.com This capability is harnessed for the indirect determination of NTA via complexometric titration. tandfonline.comresearchgate.net In this method, a sample containing NTA is titrated with a standard solution of a copper(II) salt, such as copper(II) nitrate. tandfonline.com
As the copper titrant is added, it forms a stable complex with the NTA. The Cu-ISE monitors the concentration of free Cu²⁺ ions. A sharp change in the electrode potential occurs at the equivalence point, where all the NTA has been complexed, and an excess of free Cu²⁺ ions begins to appear in the solution. This potential break allows for the precise determination of the amount of NTA in the original sample. This potentiometric titration method has proven useful for the quantitative analysis of NTA in complex commercial products like detergents, as it can be performed without prior separation of common ingredients. tandfonline.comresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Technique | Potentiometric Titration | tandfonline.comresearchgate.net |
| Sensor | Cupric Ion-Selective Electrode (Cu-ISE) | epa.govoup.com |
| Principle | Monitors free Cu²⁺ activity during titration of NTA with a Cu(II) solution to detect the equivalence point. | tandfonline.com |
| Titrant | Standard Copper(II) Nitrate solution | tandfonline.com |
| Application | Quantitative determination of NTA in detergents and other formulations. | tandfonline.comresearchgate.net |
| Advantage | Can determine NTA in complex mixtures without prior separation of interferences. | tandfonline.com |
Polarography, particularly advanced techniques like differential pulse polarography (DPP) and differential cathode-ray polarography, is a highly sensitive method for analyzing NTA. ias.ac.inepa.govacs.org The analysis is typically indirect. Since the Cu-NTA complex may have interfering reduction waves, a more suitable metal ion is often used to form a complex with NTA that is easily measurable. ias.ac.inepa.gov
A common procedure involves converting NTA into its bismuth(III)-NTA complex by adding Bi³⁺ ions to the sample at an acidic pH of approximately 2.0. acs.orgmetrohm.com The Bi-NTA complex produces a well-defined reduction wave at a specific potential that is distinct from other potential interferences. metrohm.com The height of this polarographic peak is directly proportional to the concentration of the Bi-NTA complex, and thus to the original NTA concentration. This method is capable of detecting NTA concentrations as low as 10 µg/L without sample preconcentration. acs.org While effective, potential interference from other metal ions, including copper, must be considered and can often be managed through sample pretreatment or the use of standard addition methods. epa.govepa.gov
| Parameter | Description | Source |
|---|---|---|
| Technique | Differential Pulse Polarography (DPP) / Differential Cathode-Ray Polarography | epa.govacs.org |
| Principle | Indirect determination of NTA by forming and measuring the reduction wave of a specific metal-NTA complex. | metrohm.com |
| Indicator Ion | Bismuth(III) or Lead(II) | acs.orgmetrohm.com |
| pH Condition (for Bi-NTA) | ~2.0 | metrohm.com |
| Application | Trace analysis of NTA in polluted water and wastewater. | metrohm.com |
| Detection Limit | As low as 10 µg/L (without preconcentration) | acs.org |
Cupric Ion-Selective Electrodes for Trace Determination of Nitrilotriacetic Acid
Spectrophotometric and Colorimetric Assays for Nitrilotriacetic Acid Complexes
Spectrophotometric and colorimetric assays are foundational techniques for the analysis of metal complexes, including those of nitrilotriacetic acid (NTA). These methods are predicated on the principle that the complex of interest, in this case, this compound, absorbs light in the ultraviolet-visible (UV-Vis) spectrum. The intensity of the absorbance is directly proportional to the concentration of the complex in the solution, a relationship described by the Beer-Lambert law.
The formation of a colored complex between a metal ion and a chelating agent is the cornerstone of these assays. In the context of NTA, its ability to form stable complexes with various metal ions, including copper(II), is exploited for quantitative analysis. While some metal-NTA complexes are inherently colored and can be measured directly, others may require the use of a colorimetric reagent that is displaced by NTA, leading to a measurable change in color.
Research into the spectrophotometric determination of copper(II) with various ligands provides insights that are applicable to the this compound system. For instance, the formation of a colored complex between copper(II) and a chromogenic agent can be influenced by factors such as pH and the presence of interfering ions. The selection of the optimal wavelength for measurement (λmax) is critical to maximize sensitivity and minimize interference.
One common approach involves the use of a reagent that forms a colored complex with a metal ion, where the color is diminished upon the addition of a stronger complexing agent like NTA. For example, a method for NTA analysis utilizes the zinc-Zincon complex. Zinc forms a blue-colored complex with Zincon at a buffered pH of 9.2. When NTA is introduced, it breaks the Zinc-Zincon complex due to the formation of the more stable zinc-NTA complex. This results in a decrease in absorbance, which is proportional to the NTA concentration. impactfactor.org
Another strategy involves the direct measurement of the copper-NTA complex. The formation of mixed-ligand complexes of copper(II) with nitrilotriacetic acid and various amino acids has been studied using UV-Vis spectroscopy. researchgate.netzehringer.ch These studies help in understanding the coordination chemistry and spectral properties of such complexes. In a study of mixed ligand complexes, the UV-Vis spectrum of a copper-NTA-glycine complex was recorded, and the effect of pH on the absorption spectra was investigated, showing a shift in the wavelength of maximum absorption with changing pH. researchgate.net
The development of colorimetric assays for metal ions often involves the synthesis of novel chromogenic reagents. For instance, new thiazolylazo dyes have been developed for the spectrophotometric determination of copper(II). rsc.org The determination is based on the formation of a chelate complex between the copper ions and the thiazolylazonaphthol ligand. rsc.org The molar absorption coefficients for these complexes have been determined, providing a basis for quantitative analysis. rsc.org Such methodologies could potentially be adapted for the indirect determination of NTA through competitive complexation.
The table below summarizes key parameters for the spectrophotometric determination of copper complexes with various reagents, which can serve as a reference for developing and optimizing assays for this compound.
| Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Isonitrosopropiophenone thiosemicarbazone (HINPTC) | 390 | 0.5 - 6.0 | 5.826 x 10³ |
| 2-acetylpyridine-4-phenyl-3-thiosemicarbazone (APPT) | 440 | 0.2 - 5.0 | 2.16 x 10⁴ |
| o-methylphenyl thiourea | 510 | - | 1.0167 x 10³ |
| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol (BnTAN) | 490 | 0.063 - 1.270 (as mg/L) | 1.53 x 10⁴ |
| 1-(4-(((4,5-dimethyl-1H-imidazol-2-yl)diazenyl)methyl)... | 537 | 0.01 - 1.00 | 0.857 x 10⁶ |
This table presents data from various studies on the spectrophotometric determination of copper(II) using different complexing agents. impactfactor.orgrsc.orgajol.infoechemcom.com The parameters shown are indicative of the performance of such methods and provide a comparative basis.
Method Validation and Interlaboratory Comparison Studies for this compound Analysis
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of this compound, this involves demonstrating the method's accuracy, precision, specificity, linearity, and sensitivity. Interlaboratory comparison studies, also known as round-robin tests, are an extension of method validation, assessing the reproducibility of a method when performed by different analysts in different laboratories.
While specific method validation data for spectrophotometric assays of this compound are not extensively documented in readily available literature, validation principles from related analytical methods for NTA and its metal complexes are highly relevant. High-performance liquid chromatography (HPLC) methods for the determination of NTA, often as a metal complex, have undergone validation. For example, an HPLC method for the determination of disodium (B8443419) edetate as a copper complex reported an average recovery of 100% from spiked samples with a relative standard deviation of less than 2%. nih.gov Such a method could be adapted and validated for this compound.
In another study, a simplified sample pretreatment for the quantitative measurement of NTA in environmental water involved the conversion of NTA to a Cu-NTA complex, which was then analyzed by HPLC. researchgate.netresearchgate.net This method demonstrated a linear range of 0.10 - 10 mg L⁻¹ and a limit of detection of 0.03 mg L⁻¹. researchgate.netresearchgate.net The recovery in various water matrices was between 90.2% and 91.1%, indicating good accuracy. researchgate.netresearchgate.net
The validation of an HPLC method for determining EDTA and NTA as their iron(III) complexes provided data on linearity, precision, accuracy, and sensitivity. researchgate.net For EDTA, the method was linear with a high correlation coefficient, and the recovery was 92.5%. researchgate.net These parameters are essential for establishing the reliability of an analytical method.
Interlaboratory comparison studies are crucial for assessing the robustness and transferability of an analytical method. An interlaboratory test for the determination of NTA and EDTA in surface and groundwater by HPLC reported recoveries of 94% and 110%, respectively. researchgate.netzehringer.ch However, it was noted that high concentrations of sulfate (B86663) in the sample could significantly lower these recoveries. zehringer.ch An interlaboratory comparison of two methods for NTA analysis performed by different organizations showed that the results were not in good agreement at low concentrations (around 10 ppb and less), highlighting the challenges in standardizing analytical procedures. ijc.org
The following table summarizes method validation and performance data from various studies on the analysis of NTA and related chelating agents, which can serve as a benchmark for the validation of methods for this compound.
| Analytical Method | Analyte | Matrix | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) |
| HPLC-UV | Disodium Edetate (as Cu complex) | Ophthalmic Solutions | 100 | < 2 | 1.5 µg/mL (as MQL) |
| HPLC | NTA (as Cu complex) | Seawater, Wastewater | 90.2 - 91.1 | - | 0.03 mg/L |
| HPLC-DAD | EDTA (as Fe complex) | Non-alcoholic drinks | 92.5 | 4.4 | 0.6 mg/L |
| HPLC | NTA | Surface and ground water | 94 | - | - |
This table presents a compilation of method validation data from different analytical studies for NTA and EDTA, often as metal complexes. researchgate.netzehringer.chnih.govresearchgate.netresearchgate.net The parameters provide an indication of the expected performance of a well-validated analytical method.
Catalytic Applications of Cupric Nitrilotriacetate Complexes
Catalytic Roles in Organic Transformations
Cupric nitrilotriacetate complexes have demonstrated considerable efficacy as catalysts in several key organic reactions, particularly in the formation of carbon-nitrogen (C-N) bonds. The broader family of polycarboxylate-metal complexes also shows significant catalytic potential in a range of other chemical transformations.
C-N Bond Formation Reactions
The formation of C-N bonds is a cornerstone of organic synthesis, essential for creating a vast array of pharmaceuticals, agrochemicals, and materials. This compound complexes have proven to be effective catalysts for these reactions, most notably in Ullmann-type and Buchwald-Hartwig C-N coupling reactions. rsc.orgnih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a nitrogen-containing compound. rsc.orgnih.gov
Research has shown that this compound can catalyze the N-arylation of a variety of nitrogen heterocycles, including imidazoles, benzimidazoles, indoles, and phenothiazines, with aryl halides, yielding good to excellent results. rsc.orgnih.gov Aliphatic secondary amines such as piperidine, piperazine, and morpholine (B109124) have also been successfully coupled with aryl halides using this catalytic system. rsc.orgnih.gov The reactions are often carried out in a solvent like DMF at elevated temperatures, with a base such as cesium carbonate (Cs₂CO₃) to facilitate the process. nih.gov
A representative Ullmann-type C-N coupling reaction is the synthesis of N-aryl compounds. A plausible mechanism, based on previous reports, involves the coordination of the N-source compound to the copper center, followed by oxidative addition of the aryl halide to form an intermediate where both the arene and halide are ligated to the metal. researchgate.net
Table 1: N-Arylation of Various Nitrogen Compounds Catalyzed by a this compound Complex
| Entry | Aryl Halide | Nitrogen Compound | Product | Yield (%) |
| 1 | Iodobenzene | Imidazole (B134444) | N-Phenylimidazole | 92 |
| 2 | 4-Bromotoluene | Benzimidazole | N-(4-Tolyl)benzimidazole | 88 |
| 3 | Iodobenzene | Indole | N-Phenylindole | 90 |
| 4 | Bromobenzene | Piperidine | N-Phenylpiperidine | 85 |
Other Catalytic Reactions Utilizing Polycarboxylate-Metal Complexes
The catalytic utility of copper complexes extends beyond C-N bond formation. Copper-based metal-organic frameworks (MOFs) that incorporate polycarboxylate linkers have shown promise in various catalytic applications, including oxidation, reduction, and adsorption of volatile organic compounds. researchgate.netmdpi.commdpi.com These frameworks offer high porosity and surface area, making the copper centers highly accessible for catalysis. researchgate.netmdpi.com For example, copper(II) derivatives have been shown to efficiently catalyze the oxidation of cycloalkanes with hydrogen peroxide under mild conditions. acs.org While not strictly this compound, these systems highlight the broader catalytic potential of copper coordinated to polycarboxylate ligands. researchgate.netacs.org
Design and Synthesis of Heterogeneous this compound Catalysts
To address the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been directed towards developing heterogeneous this compound catalysts. rsc.orgnih.gov A successful strategy involves immobilizing the active catalytic complex onto a solid support. rsc.orgnih.govfortunejournals.commdpi.comnih.gov
One notable example is the synthesis of a nanomagnetic this compound catalyst supported on silica-coated magnetite (Fe₃O₄@SiO₂). rsc.orgnih.gov The synthesis involves a multi-step process starting with the preparation of magnetite nanoparticles, followed by silica (B1680970) coating, and subsequent functionalization with a diethylamine-nitrilotriacetic acid ligand before complexation with copper acetate (B1210297). nih.gov This approach results in a highly efficient and magnetically separable catalyst. rsc.orgnih.gov Another approach involves supporting the catalyst on a resin. nih.govresearchgate.netmdpi.com
The key steps in synthesizing the silica-coated nanomagnetic catalyst are:
Synthesis of Fe₃O₄ nanoparticles.
Coating the Fe₃O₄ nanoparticles with a layer of silica (SiO₂) to form Fe₃O₄@SiO₂.
Functionalization of the silica surface with a linker molecule.
Attachment of the nitrilotriacetic acid (NTA) ligand.
Complexation with a copper(II) salt, such as copper(II) acetate, to form the final catalyst, Fe₃O₄@SiO₂-Pr-DEA-[NTA-Cu(II)]₂. nih.gov
Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and inductively coupled plasma-optical emission spectrometry (ICP-OES) are used to confirm the structure and determine the copper content of the catalyst. nih.gov
Mechanistic Insights into this compound Catalysis
The mechanism of C-N bond formation catalyzed by this compound is generally believed to follow a catalytic cycle involving copper in different oxidation states. organic-chemistry.orgcmu.edumit.edu For Ullmann-type reactions, the cycle is thought to involve a Cu(I)/Cu(III) pathway. organic-chemistry.orgcmu.edu
A proposed mechanistic cycle for the Buchwald-Hartwig C-N bond formation reaction is as follows:
Coordination of the nitrogen-containing compound to the Cu(II) center of the catalyst in the presence of a base. researchgate.net
Oxidative addition of the aryl halide to the copper center, leading to a Cu(III) intermediate. organic-chemistry.orgresearchgate.net
Reductive elimination of the N-aryl product, which regenerates a Cu(I) species. organic-chemistry.org
The Cu(I) species is then re-oxidized to the active Cu(II) state to complete the catalytic cycle.
The nitrilotriacetate ligand plays a critical role by stabilizing the copper ions in their various oxidation states throughout the cycle and preventing their precipitation, which would lead to catalyst deactivation. acs.org
Catalyst Stability and Reusability Studies
A significant advantage of heterogeneous catalysts is their stability and the ease with which they can be recovered and reused, making them more economical and environmentally friendly. rsc.orgnih.govacs.org Studies on the nanomagnetic this compound catalyst have demonstrated its excellent stability and reusability. rsc.orgnih.gov
This catalyst can be easily separated from the reaction mixture using an external magnet. rsc.orgnih.gov It has been shown that the catalyst can be reused for up to seven cycles without a significant loss of its catalytic activity. rsc.org The stability is attributed to the strong anchoring of the catalytic complex onto the robust silica-coated magnetic support. Leaching of the copper from the support is minimal, ensuring the longevity of the catalyst's performance. nih.gov
Table 2: Reusability of a Nanomagnetic this compound Catalyst
| Cycle | Yield of N-phenylimidazole (%) |
| 1 | 92 |
| 2 | 91 |
| 3 | 90 |
| 4 | 90 |
| 5 | 89 |
| 6 | 88 |
| 7 | 87 |
Biochemical Tool Applications and Non Clinical Biological Interactions of Cupric Nitrilotriacetate
Application in Protein Purification (His-tag Method)
Immobilization of Metal Ions for His-Tagged Protein Affinity Chromatography
IMAC leverages the affinity of certain amino acid side chains, particularly histidine, for transition metal ions like copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺). bio-works.comresearchgate.net In this method, a chelating ligand, such as NTA, is covalently bound to a solid support matrix, often made of agarose (B213101). semanticscholar.orgresearchgate.net This functionalized matrix then chelates a divalent metal ion, creating an affinity resin. nih.gov The tetradentate nature of NTA allows it to strongly bind a metal ion while leaving two coordination sites available for interaction with the imidazole (B134444) groups of histidine residues in the His-tag of a target protein. researchgate.netnih.gov
When a cell lysate containing the His-tagged protein is passed through the column, the protein selectively binds to the immobilized metal-NTA complex. semanticscholar.orgresearchgate.net Unbound proteins are washed away, and the purified His-tagged protein is then eluted, typically by using a buffer with a lower pH or a competing agent like imidazole. researchgate.net While Ni²⁺ is most commonly used for His-tagged protein purification, Cu²⁺ offers a higher affinity, which can result in greater protein recovery, albeit with potentially lower specificity. cube-biotech.comoup.com
The choice of metal ion can be optimized for a specific protein purification task. The table below summarizes the general characteristics of different metal ions used in IMAC.
| Metal Ion | Affinity | Specificity |
| Copper (Cu²⁺) | High | Low |
| Nickel (Ni²⁺) | Medium | Medium |
| Cobalt (Co²⁺) | Low | High |
| Zinc (Zn²⁺) | Medium | Medium |
This table provides a generalized comparison of commonly used metal ions in IMAC.
Design and Synthesis of Nitrilotriacetic Acid-Functionalized Solid Supports
The creation of effective IMAC resins involves the chemical modification of solid supports. Agarose is a common choice for the support matrix due to its porous and hydrophilic nature. semanticscholar.orgresearchgate.net The synthesis process involves covalently coupling an NTA derivative to the agarose beads. researchgate.net This can be achieved through various chemical strategies, including reactions involving epoxy groups or C-C coupling at the alpha-carbon of NTA. researchgate.net
Another approach involves synthesizing NTA derivatives with specific linkers or functional groups to facilitate their attachment to different surfaces. For instance, NTA-lipid conjugates have been developed to functionalize the surface of polyketal microparticles. nih.gov Similarly, thiol-containing NTA derivatives can be used to create self-assembled monolayers on gold surfaces for applications like surface plasmon resonance (SPR) biosensors. google.com The design of these functionalized supports can be tailored to include multiple NTA groups to enhance binding affinity for polyhistidine-tagged proteins. researchgate.net
Complexation with Peptides and Proteins (Non-Clinical Contexts)
Beyond its role in purification, cupric nitrilotriacetate is utilized to study the interactions between metal ions and peptides or proteins in solution, providing insights into their binding characteristics.
Binding Studies with Tripeptides in Solution
Potentiometric, calorimetric, and spectrophotometric studies have been conducted to investigate the formation of mixed-ligand complexes of this compound with simple tripeptides like triglycine (B1329560) (GlyGlyGly). researchgate.netresearchgate.net These studies help determine the thermodynamic parameters of complex formation and elucidate the probable coordination modes of the peptide and the NTA complex. researchgate.netresearchgate.net The interaction of Cu(II) with peptides is often linked to the involvement of the terminal amino group and subsequent deprotonated amide nitrogens of the peptide backbone in metal binding. researchgate.net
Interactions with Polyhistidine Sequences
The interaction between this compound and polyhistidine sequences is fundamental to the His-tag technology. cube-biotech.comoup.com Isothermal titration calorimetry (ITC) has been used to characterize the thermodynamics of this binding. For example, the apparent dissociation constant (Kd) for the ternary complex of N-acetylhexahistidine-Cu²⁺-NTA was determined to be 27.1 μM. researchgate.netnih.gov The high affinity of this interaction is crucial for the efficient capture of His-tagged proteins. acs.org
The binding affinity can be influenced by the length and positioning of the His-tag. nih.gov Studies have shown that a His₆ tag exhibits a strong binding affinity to Ni²⁺-NTA, and that specific arrangements of histidine residues can be preferred binding motifs. nih.gov The interaction is presumed to involve the coordination of two histidine residues from the polyhistidine tag with the two available coordination sites on the copper ion held by the NTA chelate. semanticscholar.orgresearchgate.net
Induction of Cellular Responses and DNA Interactions (Non-Clinical/In Vitro Studies)
In non-clinical, in vitro settings, this compound has been shown to induce a range of cellular responses, including oxidative stress and DNA damage. These studies often utilize cell lines to investigate the molecular mechanisms of copper-induced toxicity.
Exposure of human promyelocytic leukemia HL-60 cells to this compound has been found to significantly increase the levels of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress can lead to modifications of DNA bases, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. nih.govresearchgate.net The generation of ROS is a proposed mechanism for the observed DNA damage. nih.govnih.gov
Furthermore, this compound has been observed to induce apoptosis (programmed cell death) in HL-60 cells. nih.govdntb.gov.ua This process is characterized by DNA fragmentation and specific morphological changes. nih.gov The induction of apoptosis appears to be dose- and time-dependent. nih.gov Studies have shown that antioxidants can mitigate some of these effects, suggesting a role for oxidative stress in the apoptotic pathway. nih.gov For instance, while dimethyl sulfoxide (B87167) (DMSO) showed a protective effect against this form of cell death, superoxide (B77818) dismutase (SOD) and catalase did not. nih.gov
The interaction of cupric complexes with DNA can lead to conformational changes and strand breaks. nih.govresearchgate.net The mechanism is thought to involve the generation of hydroxyl radicals in close proximity to the DNA backbone, leading to its cleavage. nih.gov The ability of copper complexes to damage DNA is dependent on their specific structure and ligands. nih.gov
The table below summarizes key findings from in vitro studies on the cellular effects of this compound.
| Cell Line | Effect Observed | Key Findings |
| HL-60 | Increased Reactive Oxygen Species (ROS) | Significant enhancement of ROS formation upon exposure. nih.govresearchgate.net |
| HL-60 | Oxidative DNA Damage | Increased formation of 8-hydroxydeoxyguanosine (8-OHdG). nih.govresearchgate.net |
| HL-60 | Apoptosis | Induction of DNA fragmentation and morphological changes characteristic of apoptosis. nih.gov |
This table highlights some of the documented in vitro biological interactions of this compound.
Proliferative Responses in Hepatic and Renal Tissues (Animal Models)
Studies in animal models have demonstrated that this compound (Cu-NTA) is a potent inducer of proliferative responses in both the liver and the kidneys. nih.gov Research has shown that administration of Cu-NTA can lead to significant increases in hepatic and renal DNA synthesis. researchgate.netresearcher.life
In one study, Cu-NTA administration to rats resulted in extensive hepatocellular hyperplasia. nih.gov While it induced a proliferative response in the liver, it acted as a complete renal carcinogen, causing renal cell tumors in both initiated and uninitiated animals. nih.gov Specifically, treatment with Cu-NTA alone resulted in renal cell tumors in approximately 18.7% of uninitiated animals. nih.gov
The proliferative effects are linked to the induction of ornithine decarboxylase (ODC) activity, a key enzyme in cell growth. Cu-NTA was found to induce hepatic ODC activity in a dose-dependent manner. nih.gov However, renal ODC activity did not show significant changes under the same conditions. nih.gov
Table 1: Proliferative Effects of this compound in Animal Models This table is interactive. Click on the headers to sort the data.
| Tissue | Effect | Key Findings | References |
|---|---|---|---|
| Liver | Proliferative Response | Induces dose-dependent hepatic ornithine decarboxylase (ODC) activity. | nih.gov |
| Liver | Proliferative Response | Increases hepatic DNA synthesis. | nih.govresearchgate.net |
| Liver | Hyperplasia | Causes extensive hepatocellular hyperplasia when administered to DEN-initiated animals. | nih.gov |
| Kidney | Proliferative Response | Increases renal DNA synthesis. | nih.govresearchgate.net |
| Kidney | Carcinogenesis | Acts as a complete renal carcinogen, inducing renal cell tumors. | nih.gov |
DNA Synthesis Modulation and DNA Damage Mechanisms (Non-Clinical)
At the cellular level, this compound has been shown to modulate DNA synthesis and induce DNA damage through oxidative stress mechanisms. nih.gov Exposure to Cu-NTA leads to a significant increase in the incorporation of [³H]thymidine into both hepatic and renal DNA, indicating a stimulation of DNA synthesis. researchgate.netnih.gov
The mechanism of DNA damage involves the generation of reactive oxygen species (ROS). nih.gov Studies have demonstrated that Cu-NTA exposure significantly enhances the formation of ROS and leads to oxidative DNA base modifications, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG). nih.gov This oxidative damage to DNA is believed to be a key factor in the subsequent cellular responses, including apoptosis. nih.gov The damage to DNA bases is thought to be caused by hydroxyl radicals generated from the reaction of Cu²⁺ ions with hydrogen peroxide. researchgate.net
Table 2: Effects of this compound on DNA This table is interactive. Click on the headers to sort the data.
| Effect | Mechanism | Observed Outcome | References |
|---|---|---|---|
| Modulation of DNA Synthesis | Increased incorporation of [³H]thymidine | Stimulation of hepatic and renal DNA synthesis. | researchgate.netnih.gov |
| DNA Damage | Generation of Reactive Oxygen Species (ROS) | Significant enhancement of ROS formation. | nih.gov |
| DNA Damage | Oxidative Base Modification | Increased formation of 8-hydroxydeoxyguanosine (8-OHdG). | nih.gov |
| DNA Damage | Apoptosis Induction | Triggers apoptosis in human leukemia HL-60 cells. | nih.gov |
Interaction with Cellular Antioxidant Defense Systems (Non-Clinical)
The administration of this compound has been observed to interact with cellular antioxidant defense systems, although its effects differ from other metal complexes like ferric-nitrilotriacetate. Unlike ferric-NTA, Cu-NTA administration did not significantly affect hepatic and renal glutathione (B108866) levels or the activities of key antioxidant enzymes such as glutathione reductase, glutathione-S-transferase, and catalase. nih.gov
However, the oxidative stress induced by Cu-NTA does elicit responses from other cellular defense mechanisms. In human promyelocytic leukemia HL-60 cells, exposure to Cu-NTA led to an increase in the expression of heat shock protein 70 (HSP-70). nih.gov This suggests that HSP-70 plays a role in the cellular response to Cu-NTA-induced oxidative stress. nih.gov Despite this, the overexpression of HSP-70 was not sufficient to protect the cells from apoptosis induced by Cu-NTA. nih.gov
The interaction with the antioxidant system is complex. While some primary antioxidant enzymes may not be directly affected, the cell still attempts to counteract the oxidative damage through other pathways. The generation of ROS by copper can overwhelm the cellular antioxidant defense capability, leading to cytotoxicity. scielo.br
Modulatory Effects of Other Agents on this compound-Induced Effects (Non-Clinical)
The effects of this compound can be modulated by the co-administration of other agents, particularly those that can counteract oxidative stress. For instance, the antioxidant nitroglycerin (GTN) has been shown to offer significant protection against Cu-NTA-induced tissue injury and hyperproliferative responses in both the liver and kidney of male Wistar rats. researchgate.netnih.govresearchgate.net GTN appears to act as a scavenger for reactive oxygen species, thereby reducing the toxic effects of Cu-NTA. researchgate.netresearchgate.net
Conversely, the administration of an inhibitor of nitric oxide synthase, NG-Nitroarginine methyl ester (L-NAME), was found to exacerbate the oxidative tissue damage and cell proliferation induced by Cu-NTA. researchgate.netresearchgate.net This suggests that the nitric oxide pathway plays a role in mitigating the damaging effects of this compound. Furthermore, antioxidants like dimethyl sulfoxide (DMSO) have been shown to protect against Cu-NTA-induced cell death, while superoxide dismutase (SOD) and catalase were not effective in this regard in certain cell lines. nih.gov
Use as a Chelating Agent in Industrial and Laboratory Contexts (e.g., Water Softening, Metal Removal)
Nitrilotriacetic acid (NTA), the ligand in this compound, is a well-established chelating agent with numerous industrial and laboratory applications. Its ability to form stable complexes with metal ions makes it highly effective for water softening, where it sequesters calcium and magnesium ions, preventing the formation of scale in boilers and pipelines. multichemexports.comwikipedia.orgmetrohm.com
In the context of metal removal, NTA is used in wastewater treatment to chelate and remove heavy metals such as iron, lead, and copper. multichemexports.comscispace.com It has also been employed to remove chromium, copper, and arsenic from wood that has been treated with chromated copper arsenate. wikipedia.org In laboratory settings, NTA is utilized in complexometric titrations. wikipedia.org A modified form of NTA is crucial for protein isolation and purification through the His-tag method, where it is used to immobilize nickel ions on a solid support to bind histidine-tagged proteins. wikipedia.org
Future Research Trajectories and Interdisciplinary Perspectives on Cupric Nitrilotriacetate
Emerging Synthesis Techniques for Tailored Cupric Nitrilotriacetate Materials
The synthesis of this compound and its derivatives is evolving beyond traditional methods. Researchers are now focusing on creating materials with specific properties tailored for advanced applications.
Future directions in synthesis include:
Nanostructured Formulations: Developing methods to produce copper-based nanoparticles with controlled size and shape is a growing area of interest. acs.org Techniques such as bottom-up approaches, which build nanomaterials from atomic-level precursors, offer greater control over the final product's morphology. acs.org
Supported Catalysts: Anchoring this compound onto supports like silica (B1680970), iron oxides, or polymers can enhance stability and catalytic activity. acs.orgresearchgate.net For instance, a nitrilotriacetic acid (NTA) complex of Cu(II) supported on silica-coated nanosized magnetite has been shown to be an efficient and magnetically separable catalyst. researchgate.net
"One-Pot" Syntheses: These methods, which involve the simultaneous formation of organic and inorganic phases in a single step, offer a simpler, though less controlled, route to hybrid materials. mdpi.com
Green Synthesis Approaches: The use of environmentally benign reagents and conditions, such as employing plant extracts as reducing and capping agents, is gaining traction for producing copper-based nanomaterials. acs.org
Advanced Spectroscopic and Structural Probes for Dynamic Systems
Understanding the dynamic behavior of this compound in various environments is crucial for optimizing its function. Advanced spectroscopic techniques are providing unprecedented insights into its structure and reactivity.
Key areas of development include:
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, particularly when combined with site-directed spin labeling using a Cu(II)-nitrilotriacetic acid (NTA) complex, is a powerful tool for measuring residue-specific dynamics and distance distributions in biomolecules. nih.govnih.gov This technique allows for the rigid attachment of the copper probe to proteins, overcoming limitations of other spin labels. nih.gov
In-situ Characterization: Techniques that allow for the real-time monitoring of this compound under reaction conditions are essential for understanding its catalytic mechanisms. This includes methods to observe changes in the copper's oxidation state and coordination environment.
Time-Resolved Spectroscopy: Probing the transient states and short-lived intermediates that form during reactions involving this compound can provide critical information about reaction pathways.
Predictive Modeling and Machine Learning in Complex Design and Reactivity
The integration of computational methods, particularly machine learning (ML), is set to revolutionize the design and study of this compound complexes. numberanalytics.com
Future applications of predictive modeling and ML include:
Predicting Chemical Properties and Reactivity: ML algorithms can be trained on large datasets to forecast the behavior of new this compound-based compounds, including their toxicity, solubility, and reactivity. numberanalytics.com
Accelerating Catalyst Discovery: By predicting the catalytic performance of different complex structures, ML can significantly reduce the time and experimental effort required to develop more efficient catalysts. researchgate.net
Optimizing Reaction Conditions: ML models can analyze vast parameter spaces to identify the optimal conditions for reactions catalyzed by this compound, leading to higher yields and selectivity. researchgate.net
Surrogating Complex Physical Models: ML methods can be used to create surrogate models that predict the performance of materials like Al/CuO nanolaminates with high efficiency, reducing the need for time-consuming physical simulations or experiments. nih.gov
Expanding Catalytic Scope and Efficiency for Sustainable Processes
This compound and related copper complexes are valued for their catalytic activity in a wide range of organic transformations. acs.org Future research will focus on expanding their applications in sustainable chemical processes.
Key research directions are:
C-N Bond Formation: Copper-catalyzed amination reactions are crucial for synthesizing nitrogen-containing compounds with broad applications. researchgate.net Developing more efficient and reusable this compound-based catalysts for these reactions is a key goal. researchgate.net
Water-Gas Shift Reaction: This reaction is an attractive method for hydrogen production, and copper nanomaterials supported on oxides have shown promise as catalysts. acs.org
Chemoenzymatic Processes: Combining copper-catalyzed reactions with biocatalytic processes can expand the scope of possible chemical transformations. umich.edu
Development of Robust and Reusable Catalysts: Creating highly stable and easily separable catalysts is essential for practical and sustainable industrial applications. nih.gov
Further Elucidation of Environmental Transport and Remediation Strategies
The environmental fate of copper complexes like this compound is a critical area of study due to the potential toxicity of copper at high concentrations. epa.gov
Future research will focus on:
Understanding Transport Mechanisms: Investigating the processes that govern the movement of this compound in soil and water is essential for predicting its environmental impact. nih.gov This includes studying advection, dispersion, and partitioning phenomena. nih.gov
Developing Remediation Technologies: Exploring and optimizing strategies to remove copper contamination from the environment is a major priority. epa.gov Bioremediation, which uses microorganisms to immobilize or mobilize copper, offers a cost-effective and eco-friendly approach. epa.gov
Assessing Bioaccumulation and Toxicity: Further studies are needed to understand how this compound is taken up by organisms and its potential to bioaccumulate in food chains. epa.gov
Novel Biochemical Applications and Mechanistic Studies in Non-Clinical Models
The unique properties of this compound make it a valuable tool in biochemical research, with potential for new applications beyond its current uses.
Emerging areas of investigation include:
Protein Engineering and Immobilization: The specific and strong interaction between NTA-metal complexes and hexahistidine tags enables the site-specific and reversible immobilization of proteins for various analytical and diagnostic applications. Copper(II) shows the greatest affinity among common metal ions for this purpose.
Biosensor Development: this compound can be incorporated into biosensors for the detection of various molecules. For example, NTA-modified electrodes can be used for the electrochemical detection of copper ions.
Studying Metal Ion Interactions in Biological Systems: As a stable metal complex, this compound serves as a model for investigating the role of copper in biological processes. nih.gov
Development of Antimicrobial and Antiviral Coatings: Peptides capable of self-assembling and binding copper ions can form coatings with both antibacterial and antiviral properties, with potential applications on a wide range of surfaces.
Q & A
Q. What are the standard synthetic protocols for preparing cupric nitrilotriacetate (Cu-NTA) coordination polymers, and how do reaction conditions influence product formation?
Q. How are coordination geometries and bond lengths in Cu-NTA complexes characterized experimentally?
X-ray crystallography is the primary method for determining coordination geometries. For instance, Cu²⁺ in [Ba(H₂O)₃Cu(nta)Cl]ₙ adopts a distorted trigonal bipyramidal geometry, with Cu–O bond lengths ranging from 1.970–2.090 Å and a longer Cu–Cl bond (2.2327 Å) . IR spectroscopy identifies carboxylate vibrations (e.g., as(COO⁻) at ~1627 cm⁻¹ and s(COO⁻) at ~1399 cm⁻¹), confirming ligand coordination modes .
Q. What role do hydrogen-bonding networks play in stabilizing Cu-NTA crystal structures?
Hydrogen bonds between water molecules and carboxylate oxygen atoms stabilize extended structures. For example, O(91)–H···O(97) (2.753 Å) and O(95)–H···O(98) (2.771 Å) interactions in [Co(H₂O)₆][Cu₂(nta)₂]·2H₂O create a quasi-3D network . These interactions are critical for maintaining structural integrity during thermal decomposition .
Advanced Research Questions
Q. What explains the axial elongation in Cu²⁺ octahedral coordination geometries observed in Cu-NTA complexes?
Jahn-Teller distortion accounts for elongated axial Cu–O bonds (e.g., 2.329–2.406 Å) in octahedral Cu²⁺ centers, which are longer than equatorial bonds (1.937–2.027 Å) . This distortion minimizes electronic instability in d⁹ configurations and influences magnetic properties and reactivity .
Q. How can contradictory structural reports for Cu-NTA complexes be reconciled?
Discrepancies arise from variations in synthesis conditions (pH, counterions) and metal-ion templating. For example, Cu-NTA with Ba²⁺ forms a 3D network, while Co²⁺ yields 1D chains . Systematic studies comparing ionic radii, coordination numbers, and ligand flexibility are required to resolve contradictions .
Q. What methodologies are used to analyze the thermal stability of Cu-NTA complexes, and how do decomposition pathways inform material applications?
Thermogravimetric analysis (TGA) reveals weight loss steps corresponding to ligand or water loss. For instance, [Ba(H₂O)₃Cu(nta)Cl]ₙ loses three H₂O molecules at 60–110°C (11.2% mass loss), followed by ligand decomposition above 400°C . Such data guide applications in catalysis or gas storage, where thermal resilience is critical.
Q. How do Cu-NTA complexes induce oxidative stress or toxicity in biological systems?
Studies in Wistar rats show that this compound induces renal carcinogenesis via hydroxyl radical (·OH) generation, leading to DNA damage and cirrhosis . These findings highlight the need for careful handling in biomedical research and environmental studies .
Methodological Considerations
- Structural Analysis : Always cross-validate XRD data with spectroscopic techniques (IR, UV-Vis) and elemental analysis.
- Thermal Studies : Use controlled heating rates (e.g., 5°C/min) in TGA to avoid artifacts from rapid decomposition .
- Toxicity Assays : Employ in vivo models (e.g., rodent studies) paired with in vitro radical scavenging assays to assess biological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
